Unveiling 11-Oxahomoaminopterin: A Technical Guide to its Discovery and Biological Profile
Unveiling 11-Oxahomoaminopterin: A Technical Guide to its Discovery and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 11-Oxahomoaminopterin, a notable analog in the landscape of antifolate research. As an oxygen-substituted homolog of aminopterin, this compound was investigated for its potential as an antineoplastic agent. This document details the chemical synthesis, experimental protocols for its biological assessment, and a summary of its activity, offering valuable insights for researchers in medicinal chemistry and oncology.
Introduction
The relentless pursuit of more effective and selective cancer chemotherapeutics has driven the exploration of numerous structural analogs of essential metabolites. Folate antagonists, a cornerstone of cancer therapy, function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines necessary for DNA replication. 11-Oxahomoaminopterin emerged from synthetic efforts to modify the C9-N10 bridge region of classical folate analogs, aiming to enhance therapeutic efficacy and overcome mechanisms of drug resistance. This guide delves into the foundational research that first described this compound.
Discovery and Background
11-Oxahomoaminopterin was first synthesized and evaluated as part of a systematic investigation into folate analogues with alterations in the C9-N10 bridge region. The primary research, published in 1981, aimed to explore the impact of replacing the N-10 atom with an oxygen atom and extending the side chain, on the biological activity of aminopterin. This structural modification was hypothesized to influence the molecule's interaction with dihydrofolate reductase (DHFR) and its transport into cancer cells. The synthesis of 11-Oxahomoaminopterin represented a significant chemical undertaking, requiring a multi-step pathway to construct the novel pteridine (B1203161) derivative. The initial biological screening focused on its antifolate and antitumor properties, key indicators of its potential as a chemotherapeutic agent.
Chemical Synthesis
The synthesis of 11-Oxahomoaminopterin is a complex, multi-step process. The following workflow provides a conceptual overview of the synthetic strategy.
Caption: Conceptual workflow for the synthesis of 11-Oxahomoaminopterin.
Detailed Experimental Protocol for Synthesis (Conceptual)
Due to the unavailability of the full experimental text, a detailed, step-by-step protocol cannot be provided. The following is a generalized representation based on common synthetic strategies for similar folate analogs.
The synthesis would likely commence with the preparation of a suitably protected glutamic acid derivative and a separate synthesis of the pteridine core. A key step would involve the coupling of a side-chain precursor, containing the oxahomo modification, to a pyrimidine (B1678525) intermediate. This would be followed by cyclization to form the pteridine ring system. Subsequent deprotection and purification steps would yield the final 11-Oxahomoaminopterin product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.
Biological Activity
The biological evaluation of 11-Oxahomoaminopterin focused on its ability to act as an antifolate agent, with a primary focus on its interaction with DHFR and its efficacy against a cancer cell line.
Inhibition of Dihydrofolate Reductase (DHFR)
11-Oxahomoaminopterin was shown to be an inhibitor of dihydrofolate reductase from Lactobacillus casei.
| Compound | Target Enzyme | Activity |
| 11-Oxahomoaminopterin | Lactobacillus casei DHFR | Inhibitor |
Quantitative data (e.g., IC50 value) was not available in the accessed resources.
Antitumor Evaluation
The antitumor activity of 11-Oxahomoaminopterin was assessed in a murine leukemia model.
| Compound | Cancer Model | Dose | Activity |
| 11-Oxahomoaminopterin | L1210 leukemia in mice | 48 mg/kg | Inactive |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a generalized protocol for a spectrophotometric DHFR inhibition assay, a common method for evaluating inhibitors of this enzyme.
Caption: Generalized workflow for a DHFR inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). Prepare stock solutions of NADPH, dihydrofolate (DHF), and purified Lactobacillus casei DHFR enzyme.
-
Inhibitor Preparation: Prepare a stock solution of 11-Oxahomoaminopterin in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, DHFR enzyme solution, and the various concentrations of 11-Oxahomoaminopterin. Include control wells with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vivo Antitumor Activity Assay (L1210 Leukemia Model)
The following is a generalized protocol for assessing the antitumor activity of a compound in a murine leukemia model.
Methodology:
-
Animal Model: Utilize a suitable strain of mice (e.g., BDF1 or CDF1) for the study.
-
Tumor Implantation: Inoculate the mice intraperitoneally (i.p.) with a known number of L1210 leukemia cells.
-
Drug Administration: Prepare a sterile formulation of 11-Oxahomoaminopterin for injection. Administer the compound to the mice at the specified dose (e.g., 48 mg/kg) via a defined route (e.g., i.p.) and schedule (e.g., daily for a set number of days starting 24 hours after tumor implantation).
-
Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.
-
Data Analysis: Compare the median survival time of the treated group to that of a control group (receiving vehicle only). The antitumor effect is often expressed as the percentage increase in lifespan (% ILS). A compound is typically considered active if it produces a significant % ILS.
Signaling Pathway Context
11-Oxahomoaminopterin, as a folate analog, is designed to interfere with the folate metabolism pathway, which is crucial for cell proliferation.
Caption: Inhibition of DHFR by 11-Oxahomoaminopterin disrupts DNA synthesis.
Conclusion
11-Oxahomoaminopterin stands as an important case study in the rational design of antifolate agents. Although the initial in vivo antitumor evaluations against L1210 leukemia did not show activity at the tested dose, its inhibitory effect on Lactobacillus casei DHFR confirmed its mechanism of action as a folate antagonist. This early research contributed to the broader understanding of structure-activity relationships in this class of compounds and paved the way for the development of subsequent generations of DHFR inhibitors. Further investigation into its transport and metabolism, as well as its activity against other cancer cell lines, could provide a more complete picture of its therapeutic potential. This guide serves as a foundational resource for researchers interested in the historical context and scientific underpinnings of antifolate drug discovery.
